

4-Methoxyphenyl β -D-Galactopyranoside: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxyphenyl beta-D-Galactopyranoside

Cat. No.: B1354098

[Get Quote](#)

This guide provides an in-depth exploration of 4-Methoxyphenyl β -D-Galactopyranoside, a crucial tool for researchers, scientists, and professionals in drug development. Moving beyond a simple product description, this document delves into the core scientific principles, practical applications, and expert insights necessary for its effective utilization in the laboratory.

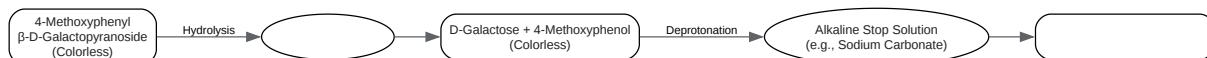
Introduction: Unveiling a Key Glycosidic Substrate

4-Methoxyphenyl β -D-Galactopyranoside is a synthetically derived glycoside that has carved a significant niche in the landscape of biochemical and biomedical research.^[1] At its core, it is a molecule where a galactose sugar is linked to a 4-methoxyphenol group via a β -glycosidic bond. This specific chemical architecture makes it an invaluable chromogenic substrate for the enzyme β -galactosidase, an enzyme of profound importance in molecular biology and diagnostics. Its utility extends beyond a simple enzyme activity indicator; it also serves as a versatile building block in the intricate art of synthesizing complex glycoconjugates and carbohydrate-based therapeutics.^{[2][3]} This guide will illuminate the path from its fundamental chemical properties to its advanced applications, providing the user with the knowledge to harness its full potential.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of 4-Methoxyphenyl β -D-Galactopyranoside is paramount for its proper handling, storage, and application in experimental design.

Property	Value	Source(s)
CAS Number	3150-20-7	[4] [5]
Molecular Formula	$C_{13}H_{18}O_7$	[6]
Molecular Weight	286.28 g/mol	[6]
Appearance	White crystalline solid/powder	[1] [4]
Melting Point	Approximately 161 °C	[1]
Solubility	Soluble in water	
Storage	Store at -20°C to 8°C, protected from light	[7]
IUPAC Name	(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol	[6]


These properties dictate the practical aspects of working with this compound, from preparing stock solutions to ensuring its long-term stability. The crystalline nature and defined melting point are indicative of its purity, a critical factor for reproducible experimental results.

Mechanism of Action: The Chromogenic Transformation

The primary application of 4-Methoxyphenyl β -D-Galactopyranoside lies in its role as a chromogenic substrate for β -galactosidase. The underlying principle is an elegant enzymatic reaction that translates enzyme activity into a quantifiable color change.

The enzyme β -galactosidase catalyzes the hydrolysis of the β -glycosidic bond in 4-Methoxyphenyl β -D-Galactopyranoside. This cleavage event releases two products: D-

galactose and 4-methoxyphenol.^{[8][9]} While both products are initially colorless, the genius of this assay system is revealed in the subsequent step.

[Click to download full resolution via product page](#)

Figure 1: Enzymatic hydrolysis of 4-Methoxyphenyl β -D-Galactopyranoside.

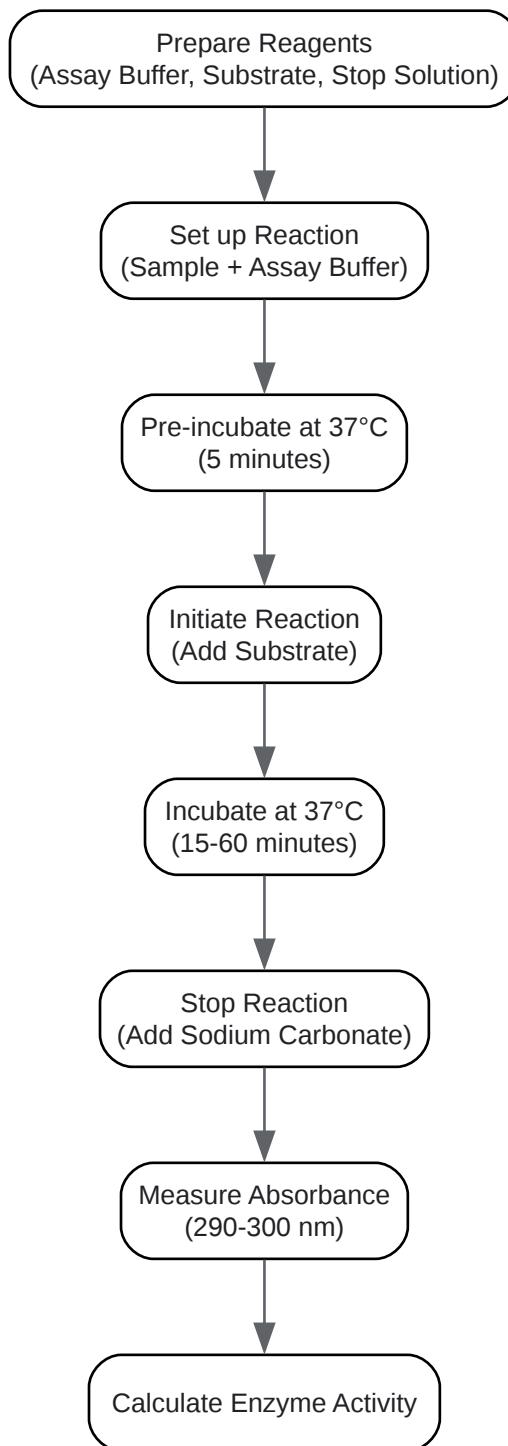
The addition of an alkaline solution, such as sodium carbonate, to the reaction mixture serves two purposes: it effectively stops the enzymatic reaction by denaturing the β -galactosidase, and more importantly, it deprotonates the hydroxyl group of the liberated 4-methoxyphenol. This deprotonation results in the formation of the 4-methoxyphenoxide ion.

The formation of the phenoxide ion induces a critical change in the molecule's electronic structure. The increased electron delocalization across the aromatic ring leads to a bathochromic shift, also known as a red shift, in its maximum absorbance wavelength (λ_{max}).^{[10][11]} While 4-methoxyphenol in an acidic or neutral solution has absorption maxima at approximately 222 nm and 282 nm, the 4-methoxyphenoxide ion under alkaline conditions exhibits a shift to a longer, more readily measurable wavelength in the near-UV range, typically around 290-300 nm.^{[12][13][14]} The intensity of the resulting yellow color is directly proportional to the amount of 4-methoxyphenoxide ion present, which in turn is a direct measure of the β -galactosidase activity.

Experimental Protocol: A Validated Workflow for β -Galactosidase Assay

The following protocol is a robust, self-validating system for the quantification of β -galactosidase activity using 4-Methoxyphenyl β -D-Galactopyranoside. It is designed to be adaptable for various sample types, including purified enzyme preparations and cell lysates.

Reagent Preparation


- Assay Buffer (Z-buffer): 0.1 M Phosphate buffer, pH 7.0, containing 10 mM KCl, 1 mM MgSO₄, and 50 mM β -mercaptoethanol. The β -mercaptoethanol should be added fresh

before use.

- Substrate Stock Solution: Prepare a 10 mM stock solution of 4-Methoxyphenyl β -D-Galactopyranoside in the Assay Buffer. Ensure it is fully dissolved. Store in aliquots at -20°C.
- Stop Solution: 1 M Sodium Carbonate (Na_2CO_3).
- β -Galactosidase Standard: A purified β -galactosidase of known activity for generating a standard curve.

Assay Procedure

- Reaction Setup: In a microcentrifuge tube or a 96-well plate, add your sample (e.g., cell lysate or purified enzyme) to the Assay Buffer to a final volume of 100 μL . Include a blank control containing only the Assay Buffer and sample buffer.
- Pre-incubation: Equilibrate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.
- Initiation of Reaction: Add 100 μL of the pre-warmed 10 mM 4-Methoxyphenyl β -D-Galactopyranoside stock solution to each reaction to initiate the enzymatic reaction. The final substrate concentration will be 5 mM.
- Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
- Termination of Reaction: Stop the reaction by adding 100 μL of 1 M Sodium Carbonate.
- Measurement: Measure the absorbance of the solution at the λ_{max} of the 4-methoxyphenoxide ion (approximately 290-300 nm) using a spectrophotometer or plate reader.
- Calculation of Activity: The β -galactosidase activity can be calculated using a standard curve generated with a known concentration of 4-methoxyphenol or by using the molar extinction coefficient of the 4-methoxyphenoxide ion at the measured wavelength.

[Click to download full resolution via product page](#)

Figure 2: Workflow for a β -galactosidase assay.

Applications in Research and Drug Development

The utility of 4-Methoxyphenyl β -D-Galactopyranoside extends across several domains of scientific inquiry, from fundamental glycoscience to the frontiers of drug discovery.

- **Enzyme Kinetics and Inhibition Studies:** Its well-defined chemical nature makes it an excellent substrate for detailed kinetic studies of β -galactosidase, including the determination of Michaelis-Menten constants (K_m and V_{max}) and the evaluation of enzyme inhibitors.
- **Reporter Gene Assays:** In molecular biology, the lacZ gene, which encodes β -galactosidase, is a widely used reporter gene. Assays using 4-Methoxyphenyl β -D-Galactopyranoside can quantify the expression of this reporter, providing insights into gene regulation and promoter activity.
- **High-Throughput Screening (HTS):** The simplicity and reliability of the colorimetric assay make it amenable to high-throughput screening formats for the discovery of novel β -galactosidase inhibitors or activators, which may have therapeutic potential in various diseases.
- **Synthesis of Glycoconjugates:** As a stable glycoside, it serves as a valuable starting material for the chemical and enzymatic synthesis of more complex oligosaccharides and glycoconjugates.^{[2][3]} These molecules are instrumental in studying carbohydrate-protein interactions, which are central to numerous biological processes, including cell recognition, signaling, and pathogenesis.
- **Diagnostics:** The detection of specific β -galactosidase activity is a key diagnostic marker for certain lysosomal storage diseases, such as GM1 gangliosidosis and Morquio B disease.^[15] While fluorogenic substrates are often used in these clinical assays, chromogenic substrates like 4-Methoxyphenyl β -D-Galactopyranoside can be valuable tools in the research and development of new diagnostic methods.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 4-Methoxyphenyl β -D-Galactopyranoside.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[\[1\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[\[7\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

While a comprehensive Safety Data Sheet (SDS) for 4-Methoxyphenyl β -D-Galactopyranoside should be consulted for detailed information, the primary hazards are associated with eye irritation.[\[16\]](#)[\[17\]](#)[\[18\]](#) The hydrolysis product, 4-methoxyphenol, is harmful if swallowed and can cause skin and eye irritation.[\[7\]](#)

Conclusion: An Indispensable Tool for the Modern Scientist

4-Methoxyphenyl β -D-Galactopyranoside is more than just a chemical; it is a key that unlocks a deeper understanding of enzymatic processes and carbohydrate biology. Its reliability as a chromogenic substrate, coupled with its versatility as a synthetic precursor, ensures its continued relevance in the ever-evolving fields of biochemistry, molecular biology, and drug discovery. By understanding its fundamental properties and applying the robust protocols outlined in this guide, researchers can confidently and effectively integrate this powerful tool into their experimental repertoire, driving forward the frontiers of scientific knowledge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Methoxyphenyl 3-O-allyl- β -D-galactopyranoside | Genome Context
[genomecontext.com]

- 4. 4-Methoxyphenyl β -D-galactopyranoside | CymitQuimica [cymitquimica.com]
- 5. 4-METHOXYPHENYL BETA-D-GALACTOPYRANOSIDE | 3150-20-7
[m.chemicalbook.com]
- 6. 4-Methoxyphenyl beta-D-Galactopyranoside | C13H18O7 | CID 11300643 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy- α -D-galactopyranoside Using Immobilized β -N-Acetylhexosaminidase | MDPI [mdpi.com]
- 10. brainly.in [brainly.in]
- 11. reddit.com [reddit.com]
- 12. 4-Methoxyphenol | SIELC Technologies [sielc.com]
- 13. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Acid β -Galactosidase Activity: Methodology and Perspectives - PMC
[pmc.ncbi.nlm.nih.gov]
- 16. chemscene.com [chemscene.com]
- 17. aaronchem.com [aaronchem.com]
- 18. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [4-Methoxyphenyl β -D-Galactopyranoside: A Comprehensive Technical Guide for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1354098#what-is-4-methoxyphenyl-beta-d-galactopyranoside>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com